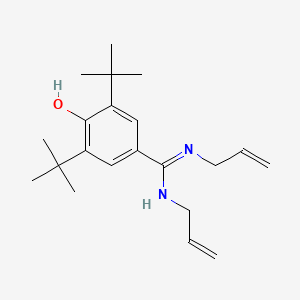

3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide

説明

3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide is a synthetic organic compound characterized by a central benzene ring substituted with two tert-butyl groups at the 3- and 5-positions, a hydroxyl group at the 4-position, and a carboximidamide moiety at the 1-position. The carboximidamide nitrogen atoms are further functionalized with prop-2-en-1-yl (allyl) groups. Key structural features include:

- Electron-donating/withdrawing effects: The hydroxyl group and carboximidamide moiety may participate in hydrogen bonding or redox reactions.

- Allyl substituents: The N,N'-bis(allyl) groups enhance opportunities for polymerization, coordination chemistry, or hydrophobic interactions.

特性

分子式 |

C21H32N2O |

|---|---|

分子量 |

328.5 g/mol |

IUPAC名 |

3,5-ditert-butyl-4-hydroxy-N,N'-bis(prop-2-enyl)benzenecarboximidamide |

InChI |

InChI=1S/C21H32N2O/c1-9-11-22-19(23-12-10-2)15-13-16(20(3,4)5)18(24)17(14-15)21(6,7)8/h9-10,13-14,24H,1-2,11-12H2,3-8H3,(H,22,23) |

InChIキー |

GMMFMJSDLWKAKW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=NCC=C)NCC=C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3,5-ジ-tert-ブチル-4-ヒドロキシ-N,N'-ビス(プロプ-2-エン-1-イル)ベンゼン-1-カルボキシミダミドの合成は、通常、容易に入手可能な前駆体から開始し、複数の工程を伴います。一般的な経路の1つには、制御された条件下で、3,5-ジ-tert-ブチル-4-ヒドロキシベンズアルデヒドとアリルアミンをアルキル化して、所望のカルボキシミダミド誘導体を形成することが含まれます。 反応条件には、多くの場合、トルエンまたはメタノールなどの溶媒と、反応を促進する酸または塩基などの触媒の使用が含まれます .

工業的生産方法

この化合物の工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われ、収率と純度が最適化されます。連続フロー反応器や自動合成などの技術は、効率とスケーラビリティを向上させるために使用できます。 高純度の試薬の使用と反応パラメーターの厳密な制御は、最終製品の一貫性と品質を確保するために不可欠です .

化学反応の分析

科学研究における用途

3,5-ジ-tert-ブチル-4-ヒドロキシ-N,N'-ビス(プロプ-2-エン-1-イル)ベンゼン-1-カルボキシミダミドは、科学研究において様々な用途があります。

化学: その抗酸化特性により、高分子化学において安定剤として使用されます。

生物学: 抗炎症特性を有する生物活性化合物としての可能性が調査されています。

医学: 酸化ストレス関連疾患の治療における潜在的な治療効果について検討されています。

科学的研究の応用

(Z)-3,5-DI-TERT-BUTYL-4-HYDROXY-N,N’-BIS(PROP-2-EN-1-YL)BENZENE-1-CARBOXIMIDAMIDE has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

類似化合物の比較

類似化合物

ペンタエリスリトールテトラキス(3,5-ジ-tert-ブチル-4-ヒドロキシヒドロシンナメート): 類似のフェノール構造を有する別の抗酸化剤ですが、ペンタエリスリトールコアを介して結合しています.

3,5-ジ-tert-ブチル-4-ヒドロキシベンズアルデヒド: 問題の化合物を含む、様々な誘導体の合成における前駆体.

1,3,5-トリス(3,5-ジ-tert-ブチル-4-ヒドロキシベンジル)-1,3,5-トリアジナン-2,4,6-トリオン: 複数のヒドロキシベンジル基を有するトリアジン誘導体で、抗酸化剤として使用されます.

独自性

3,5-ジ-tert-ブチル-4-ヒドロキシ-N,N'-ビス(プロプ-2-エン-1-イル)ベンゼン-1-カルボキシミダミドは、立体障害と官能基のユニークな組み合わせにより際立っており、安定性と反応性の両方を付与しています。 その安定性を維持しながら様々な化学反応を起こす能力は、研究と工業的用途において汎用性の高い化合物となっています.

類似化合物との比較

Structural Analogues with Allyl Substituents

Allyl groups are recurrent in bioactive and functional molecules. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

- Allyl Group Reactivity: The target compound’s bis(allyl) substituents may enable crosslinking or polymerization, unlike mono-allyl analogues (e.g., Chavicyl Acetate).

- Biological Activity : Thiazol-imine derivatives () exhibit antihypertensive effects via angiotensin II receptor binding, likely due to allyl and aryl substituents enhancing hydrophobic interactions. The target’s tert-butyl groups could similarly improve membrane permeability but require pharmacological validation.

- Coordination Chemistry : Thiosemicarbazone ligands () coordinate metals via sulfur and nitrogen atoms. In contrast, the target’s carboximidamide may act as a bidentate ligand (via NH and imine nitrogen), though its bulky tert-butyl groups could hinder metal binding.

Physicochemical and Pharmacological Properties

Table 2: Hypothetical Property Comparison Based on Structural Features

Critical Analysis :

- Antioxidant Potential: The 4-hydroxyl group may donate hydrogen atoms to neutralize free radicals, analogous to hindered phenol antioxidants (e.g., BHT). However, this requires experimental confirmation.

- Pharmacokinetics : The bis(allyl) groups could enhance metabolic stability compared to esters (Chavicyl Acetate) but may introduce toxicity risks if reactive intermediates form.

生物活性

3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide is a complex organic compound notable for its unique structural features, which include a benzene ring substituted with tert-butyl groups and a hydroxy group, along with a carboximidamide functional group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology, where it is being investigated for anti-inflammatory and analgesic properties.

Structural Characteristics

The compound's structure can be described as follows:

- Benzene Ring : Substituted at positions 3 and 5 with tert-butyl groups.

- Hydroxy Group : Located at the 4-position of the benzene ring.

- Carboximidamide Group : Attached to the benzene, enhancing its reactivity.

This configuration suggests that the compound may interact with various biological targets, potentially influencing pathways related to inflammation and pain perception.

Anti-inflammatory Properties

Research indicates that 3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide exhibits significant anti-inflammatory activity. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in these processes. For instance, it has been noted to inhibit the production of pro-inflammatory cytokines in vitro, which is critical for conditions like arthritis and other inflammatory diseases .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has shown potential as an analgesic. Studies have demonstrated that it can reduce pain responses in animal models, suggesting its utility in pain management therapies. The mechanism appears to involve the inhibition of pain signaling pathways, possibly through modulation of neurotransmitter release or receptor activity .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. Key findings include:

- Cytotoxicity : The compound exhibits selective cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators .

In Vivo Studies

Animal studies have further elucidated the pharmacological potential of 3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide:

- Pain Models : In models of acute and chronic pain, administration of this compound resulted in significant reductions in pain scores compared to controls .

- Inflammation Models : Inflammatory responses were markedly reduced in models of induced inflammation, showcasing its therapeutic potential .

Case Studies

Several case studies highlight the compound's efficacy:

- Case Study on Arthritis : In a study involving arthritic rats, treatment with 3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide led to a significant decrease in joint swelling and pain behavior compared to untreated controls.

- Cancer Cell Line Study : A study assessing its effects on breast cancer cell lines found that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.

Comparative Analysis

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,5-Di-tert-butylphenol | Hydroxy group on phenolic structure | Antioxidant properties |

| N,N'-Bis(2-propenyl)-urea | Urea functional group | Used in herbicides |

| 4-Hydroxy-TEMPO | Stable nitroxide radical | Antioxidant and spin trap |

These compounds share structural similarities but exhibit distinct biological activities, providing insights into the potential mechanisms of action for 3,5-Di-tert-butyl-4-hydroxy-N,N'-bis(prop-2-en-1-yl)benzene-1-carboximidamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。